molecular formula C24H23N3O4 B11190447 ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate

ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidin-1-yl]benzoate

Cat. No.: B11190447
M. Wt: 417.5 g/mol
InChI Key: SYJRUTHNXVOTFP-UHFFFAOYSA-N
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Description

ETHYL 4-(2,5-DIOXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDIN-1-YL)BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines an indole moiety with a pyrrolidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of ETHYL 4-(2,5-DIOXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDIN-1-YL)BENZOATE involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then further reacted with a pyrrolidine derivative to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .

Chemical Reactions Analysis

ETHYL 4-(2,5-DIOXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole moiety.

Scientific Research Applications

ETHYL 4-(2,5-DIOXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDIN-1-YL)BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIOXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets within cells. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

ETHYL 4-(2,5-DIOXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDIN-1-YL)BENZOATE can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychedelic compound.

The uniqueness of ETHYL 4-(2,5-DIOXO-3-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDIN-1-YL)BENZOATE lies in its combination of an indole moiety with a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C24H23N3O4/c1-2-31-24(30)15-7-9-16(10-8-15)27-22(28)13-21(23(27)29)26-12-11-18-17-5-3-4-6-19(17)25-20(18)14-26/h3-10,21,25H,2,11-14H2,1H3

InChI Key

SYJRUTHNXVOTFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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